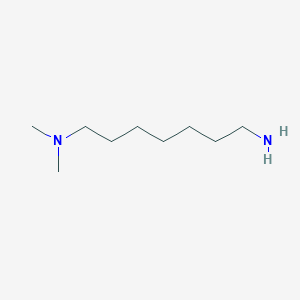

(7-Aminoheptyl)dimethylamine

Vue d'ensemble

Description

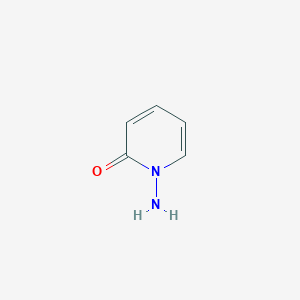

“(7-Aminoheptyl)dimethylamine” is a chemical compound with the molecular formula C9H22N2 . It is a versatile compound that finds application in diverse scientific research.

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One such method involves the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst . Another method involves the use of a battery-powered pump to draw measured volumes of air through a glass tube packed with silica gel .Molecular Structure Analysis

The molecular structure of “this compound” consists of a chain of seven carbon atoms with an amino group at one end and a dimethylamine group at the other . The molecular weight of this compound is 158.28 g/mol .Chemical Reactions Analysis

The chemical reactions involving amines like “this compound” are diverse. For instance, dimethylamine can structurally stabilize iodic acid via hydrogen bonding, halogen bonding, and even proton transfer, resulting in a barrierless clustering process .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

A study explored benzamide and picolinamide derivatives containing a dimethylamine side chain for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It was found that the substituted position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity. One compound, in particular, showed potent AChE inhibitory activity, indicating potential therapeutic applications (Gao et al., 2017).

Neuropeptide Sequencing

In a study on neuropeptides, a stable-isotope dimethyl labeling strategy was utilized for de novo sequencing directly from tissue extract without genomic information. This method, involving N-terminal isotopic dimethylation, enables easier and more confident de novo sequencing of peptides (Fu & Li, 2005).

Palladium-Catalyzed Aminocarbonylation

Dimethylformamide (DMF) was used as a source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides. This method provides a convenient alternative for small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).

Metabolite Quantitative Trait Locus (mQTL) Study

A genome-wide mQTL study identified associations between metabolites and SNP variation. Among the metabolites examined, dimethylamine was measured in plasma, suggesting its potential role in genetic influence on metabolic regulation (Nicholson et al., 2011).

PET Biomarkers

The dimethylamine functional group is common in numerous drugs. A study described the synthesis of [11C]dimethylamine and its application in labeling positron emission tomography (PET) imaging agents, bypassing the preparation of monomethyl amine precursors (Jacobson & Mishani, 2008).

Asymmetric Dimethylarginine in Chronic Kidney Disease

A study reviewed asymmetric dimethylarginine (ADMA) as a naturally occurring amino acid and its role in vascular homeostasis. It suggests the potential of modulating ADMA levels as a therapeutic option in chronic kidney disease (Kielstein & Zoccali, 2008).

Safety and Hazards

Orientations Futures

The future directions for the study of “(7-Aminoheptyl)dimethylamine” and similar compounds are vast. For instance, the role of dimethylamine in the rapid formation of iodic acid particles in marine areas is a topic of ongoing research . Additionally, the potential applications of “this compound” in studying protein interactions, drug delivery systems, and surface modifications are areas of potential future exploration.

Mécanisme D'action

Target of Action

Based on its structure, it can be inferred that it might interact with various biological targets, such as enzymes or receptors, that have affinity for amines .

Mode of Action

Amines, in general, can act as nucleophiles, reacting with electrophiles to form new bonds . This property could potentially allow (7-Aminoheptyl)dimethylamine to interact with its targets, leading to changes in their function .

Biochemical Pathways

Amines are involved in various biochemical pathways, including the synthesis of proteins, neurotransmitters, and other bioactive molecules .

Pharmacokinetics

Its physicochemical properties, such as its boiling point of 94-96 °c (at 10 torr) and a predicted density of 0841±006 g/cm3, suggest that it might have good bioavailability .

Result of Action

Based on its structure and properties, it might influence cellular processes by interacting with various targets, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with its targets .

Propriétés

IUPAC Name |

N',N'-dimethylheptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-11(2)9-7-5-3-4-6-8-10/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAUQAUWLUANLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396886 | |

| Record name | (7-aminoheptyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22078-09-7 | |

| Record name | (7-aminoheptyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-aminoheptyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)

![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)